Structural Differentiation: 4,6-Dimethyl Substitution vs. Unsubstituted Parent Scaffold
The target compound carries two methyl groups at positions 4 and 6 of the benzothiazole ring, in contrast to the unsubstituted parent N-(1,3-benzothiazol-2-yl)benzamide (CAS 5005-14-1), which lacks any benzothiazole-ring alkyl substituents . This structural modification increases molecular weight from 254.31 to 282.36 Da (+28 Da) and introduces steric bulk adjacent to both the amide linkage (position 4) and the ring fusion (position 6) . In the LRRK2 inhibitor series patented by CSIC (US 2021/0323936 A1), the benzothiazole-benzamide core was systematically varied at the 6-position with substituents including -H, -OCH₃, -CF₃, -CH₃, -Cl, -F, -Br, -OEt, -OPr, and -iPr, yet no 4,6-dimethyl analog was reported among the 10 exemplified compounds with IC₅₀ data [1]. This indicates that the 4,6-dimethyl pattern represents an unexplored substitution vector that cannot be assumed pharmacologically equivalent to any single-substituted analog in that series.
| Evidence Dimension | Benzothiazole ring substitution pattern and molecular weight |
|---|---|
| Target Compound Data | 4,6-dimethyl substitution; MW = 282.36 Da; C₁₆H₁₄N₂OS |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)benzamide (CAS 5005-14-1): unsubstituted; MW = 254.31 Da; C₁₄H₁₀N₂OS |
| Quantified Difference | ΔMW = +28 Da (+11%); addition of two methyl groups; distinct steric profile at positions 4 and 6 |
| Conditions | Structural comparison; no assay conditions applicable |
Why This Matters
For SAR-driven medicinal chemistry programs, the 4,6-dimethyl pattern provides a distinct steric and electronic environment not represented among the extensively characterized mono-substituted 6-position analogs, making it a non-redundant screening candidate.
- [1] Martinez-Gil A, et al. (CSIC). LRRK2 Inhibiting Compounds and Use Thereof for Treating Neurodegenerative Diseases. US 2021/0323936 A1, Table 1 (compounds 1–10). View Source
